molecular formula C23H34O4 B1679573 Rostafuroxin CAS No. 156722-18-8

Rostafuroxin

Numéro de catalogue B1679573
Numéro CAS: 156722-18-8
Poids moléculaire: 374.5 g/mol
Clé InChI: AEAPORIZZWBIEX-DTBDINHYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rostafuroxin is a digitoxigenin analog . It has been shown to lower blood pressure in an animal model of hypertension . It modulates the effects of the enzyme Na+/K±ATPase, which maintains sodium and potassium ion gradients across plasma membranes . Rostafuroxin is being studied in clinical trials for the treatment of essential hypertension .


Synthesis Analysis

Rostafuroxin is a synthetic digitoxigenin derivative . It selectively disrupts the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump at 10–11M .


Molecular Structure Analysis

Rostafuroxin belongs to the class of organic compounds known as 17-furanylsteroids and derivatives . These are steroidal compounds having a furanyl group linked to the steroid backbone at the C17 position .


Chemical Reactions Analysis

Rostafuroxin selectively disrupts the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump . It inhibits the RSV induced ATP1A1-mediated signaling pathway required for RSV entry .


Physical And Chemical Properties Analysis

Rostafuroxin has a molecular formula of C23H34O4 . It has a molar mass of 374.521 g·mol−1 .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Virology .

Summary of the Application

Rostafuroxin, a synthetic digitoxigenin derivative, has been found to inhibit Respiratory Syncytial Virus (RSV) infection in respiratory epithelial cells . This is significant because RSV is the most common cause of severe acute pediatric respiratory infections worldwide .

Methods of Application

Rostafuroxin inhibits the RSV induced ATP1A1-mediated signaling pathway required for RSV entry . This was demonstrated in A549 cells, a widely used human respiratory epithelial cell line, and in primary human airway epithelial cells derived from a healthy human .

Results or Outcomes

The use of Rostafuroxin as an anti-viral drug candidate for RSV and possibly other viruses that use the same pathway for host cell entry is promising . It has been previously tested in clinical studies as an anti-hypertensive agent and has shown no adverse effects in healthy humans .

Antihypertensive Activity

Specific Scientific Field

This application is in the field of Cardiology .

Summary of the Application

Rostafuroxin has been found to have a significant antihypertensive effect, particularly in patients with certain genetic variants .

Methods of Application

The genetic profile defined by these variants predicted the antihypertensive effect of Rostafuroxin . The drug was compared with standard antihypertensive treatments like losartan and hydrochlorothiazide .

Results or Outcomes

The magnitude of the Rostafuroxin antihypertensive effect was twice that of antihypertensive drugs recently tested in phase 2 clinical trials . One-quarter of patients with primary hypertension display these variants of adducin or concentrations of endogenous ouabain and would be expected to respond to therapy with Rostafuroxin .

Safety And Hazards

Rostafuroxin has been previously tested in clinical studies as an anti-hypertensive agent . It has no adverse effects in healthy humans and importantly, does not lower the normal systolic blood pressure of healthy individuals .

Orientations Futures

Rostafuroxin is a promising anti-viral drug candidate for RSV and possibly other viruses that use the same pathway for host cell entry . It is expected to be well tolerated in humans and available for clinical evaluation . Further studies are needed to explore the relationship between an individual’s genetic code and how they respond to rostafuroxin .

Propriétés

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAPORIZZWBIEX-DTBDINHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870040
Record name Rostafuroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rostafuroxin

CAS RN

156722-18-8
Record name Rostafuroxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156722-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rostafuroxin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156722188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rostafuroxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rostafuroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSTAFUROXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P848LCX62B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rostafuroxin
Reactant of Route 2
Rostafuroxin
Reactant of Route 3
Rostafuroxin
Reactant of Route 4
Rostafuroxin
Reactant of Route 5
Rostafuroxin
Reactant of Route 6
Reactant of Route 6
Rostafuroxin

Citations

For This Compound
448
Citations
P Ferrari, M Ferrandi, G Valentini… - American Journal of …, 2006 - journals.physiology.org
… Rostafuroxin (PST 2238) is a new oral antihypertensive … At molecular level, in the kidney, Rostafuroxin antagonizes EO … hypertensive patients, indicate Rostafuroxin as the first example …
Number of citations: 140 journals.physiology.org
P Ferrari - Biochimica et Biophysica Acta (BBA)-Molecular Basis …, 2010 - Elsevier
An innovative approach to the therapy of essential hypertension (EH) and the related complications has been pursued by our group with the aim of defining specific genetic-molecular …
Number of citations: 53 www.sciencedirect.com
EJ Shin, BT Nguyen, JH Jeong, BCH Nguyen… - Food and Chemical …, 2021 - Elsevier
Dextromethorphan (DM) abuse produces mania-like symptoms in humans. ERK/Akt signaling activation involved in manic potential can be attenuated by the inhibition of ouabain-like …
Number of citations: 6 www.sciencedirect.com
M Ferrandi, I Molinari, MP Rastaldi, P Ferrari… - … of Pharmacology and …, 2014 - ASPET
… rostafuroxin, reverted mutant β-adducin– and ouabain-induced effects on nephrin protein expression and proteinuria. We conclude that rostafuroxin … effect of rostafuroxin in patients with …
Number of citations: 14 jpet.aspetjournals.org
C Lanzani, L Citterio, N Glorioso, P Manunta… - Science Translational …, 2010 - science.org
… The magnitude of the rostafuroxin antihypertensive effect was twice that of antihypertensive … to therapy with rostafuroxin. Because the mechanisms that are inhibited by rostafuroxin also …
Number of citations: 72 www.science.org
L Citterio, G Bianchi, GA Scioli, N Glorioso… - The …, 2021 - nature.com
… The fall of OSBP to losartan and to each of the highest doses of rostafuroxin were … rostafuroxin (Table 3 and Table S5) being greater with 50 μg rostafuroxin than with 500 μg rostafuroxin…
Number of citations: 16 www.nature.com
JA Staessen, L Thijs, K Stolarz-Skrzypek, A Bacchieri… - Trials, 2011 - Springer
… on rostafuroxin and placebo. Minor side-effects occurred with similarly low frequency on rostafuroxin … The present paper summarizes the effects of rostafuroxin on blood pressure and …
Number of citations: 48 link.springer.com
CF Wenceslau, LV Rossoni - Journal of Hypertension, 2014 - journals.lww.com
… In this work Wenceslau and Rossoni have found that rostafuroxin treatment, an ouabain inhibitor, decrease blood pressure and improve endothelial function of mesenteric resistance …
Number of citations: 41 journals.lww.com
M Ferrandi, I Molinari, L Torielli, G Padoani… - Science translational …, 2010 - science.org
… rostafuroxin on these protein-protein interactions, we grew mutant α-adducin HK2 cells for 5 days in the presence of increasing concentrations of rostafuroxin … showed that rostafuroxin is …
Number of citations: 44 www.science.org
A Pereira‐Acácio, JPM Veloso‐Santos… - Physiological …, 2023 - Wiley Online Library
Hypertension is a pandemic nowadays. We aimed to investigate whether chronic undernutrition modifies the response to the antihypertensive drug rostafuroxin in juvenile hypertensive …
Number of citations: 8 physoc.onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.